Loratadine
CAS No.: 1398065-63-8
Cat. No.: VC0196453
Molecular Formula: C22H13D5ClN2O2
Molecular Weight: 387.92
Purity: 95% by HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1398065-63-8 |
---|---|
Molecular Formula | C22H13D5ClN2O2 |
Molecular Weight | 387.92 |
IUPAC Name | ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Property | Value |
---|---|
Molecular Formula | C22H23ClN2O2 |
Average Molecular Weight | 382.883 g/mol |
Physical Appearance | White to off-white powder |
Melting Point | 132.0° - 137.0°C |
Protein Binding | 97-99% |
Volume of Distribution | 120 L/Kg |
Pharmacological Profile
Pharmacodynamics
Loratadine demonstrates high selectivity for peripheral H1 receptors with minimal affinity for central nervous system H1 receptors. This selectivity results in the absence of significant CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function that are commonly associated with first-generation antihistamines .
Absorption and Distribution
Loratadine is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours. Its active metabolite, descarboethoxyloratadine (also called desloratadine), reaches peak plasma concentration in 3-4 hours . The volume of distribution for loratadine is 120 L/Kg, and it demonstrates high protein binding (97-99%) .
Metabolism
Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, with additional involvement from CYP1A1 and CYP2C19. Less significant contributions come from CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 .
The primary metabolite, descarboethoxyloratadine, is pharmacologically active and approximately four times more potent than the parent compound. This metabolite is first glucuronidated by UGT2B10, then hydroxylated by CYP2C8 to form 3-hydroxydesloratadine, which undergoes further glucuronidation to facilitate excretion .
Elimination
Approximately 40% of loratadine is excreted in urine and 42% in feces over a 10-day period. The elimination half-life is approximately 8-14 hours for loratadine and 17-27 hours for its active metabolite descarboethoxyloratadine, which accounts for the 24-hour duration of action .
Table 2: Mean Pharmacokinetic Parameters for Loratadine (10 mg Tablet)
Parameter | Loratadine | Descarboethoxyloratadine |
---|---|---|
Cmax (ng/ml) | 2.11 (90% CV) | 3.66 (45% CV) |
Tmax (hr) | 1.00 (34% CV) | 1.97 (98% CV) |
AUC (ng.hr/ml) | 4.64 (106% CV) | 48.4 (44% CV) |
Half-life (hr) | 8-14 | 17-27 |
Clinical Applications
Therapeutic Indications
Loratadine is primarily indicated for:
-
Symptomatic treatment of seasonal and perennial allergic rhinitis (hay fever), including symptoms such as sneezing, nasal discharge and itching, and ocular itching and burning
-
Management of chronic idiopathic urticaria (hives) and other allergic dermatological disorders
The onset of action occurs rapidly after oral administration, with symptom relief beginning in as little as 10-20 minutes after the first dose. The mean onset of relief is approximately 27 minutes, and by 45 minutes, most patients experience significant relief from symptoms .
Dosage and Administration
Table 3: Recommended Dosage of Loratadine
Population | Recommended Dose |
---|---|
Adults and children ≥12 years | 10 mg once daily |
Children 6-12 years (>30 kg) | 10 mg once daily |
Children 2-12 years (<30 kg) | 5 mg (half tablet) once daily |
Severe hepatic impairment | 10 mg every other day |
Renal impairment | No dosage adjustment required |
Elderly | No dosage adjustment required |
Loratadine can be taken with or without food and is available in various formulations, including standard tablets, rapidly dissolving tablets, and oral solutions .
Clinical Evidence and Research Findings
Comparative Effectiveness
A comparative bioavailability study was conducted with 48 healthy volunteers to evaluate the rate and extent of absorption of loratadine following administration of single 40 mg oral doses. This study compared Loratadine (four 10 mg tablets) with Claritin (four 10 mg tablets), showing similar bioavailability profiles between the generic and brand-name formulations .
Historical and Market Context
Loratadine was patented in 1980 and introduced to the market in 1988. It is included on the World Health Organization's List of Essential Medicines, highlighting its importance in healthcare systems globally .
The compound is available as a generic medication and, in many countries including the United States, can be purchased over the counter without a prescription. In 2022, loratadine was the 72nd most commonly prescribed medication in the United States, with more than 9 million prescriptions. The combination of loratadine with pseudoephedrine ranked as the 289th most commonly prescribed medication in the United States that same year .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume